molecular formula C16H18ClNO B8426446 4-Chloro-2,5-dimethyl-6-(2,4,6-trimethyl-phenoxy)pyridine CAS No. 175140-35-9

4-Chloro-2,5-dimethyl-6-(2,4,6-trimethyl-phenoxy)pyridine

Cat. No. B8426446
CAS RN: 175140-35-9
M. Wt: 275.77 g/mol
InChI Key: VCWZKGKDTSYFIG-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethyl-6-(2,4,6-trimethyl-phenoxy)pyridine is a useful research compound. Its molecular formula is C16H18ClNO and its molecular weight is 275.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2,5-dimethyl-6-(2,4,6-trimethyl-phenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,5-dimethyl-6-(2,4,6-trimethyl-phenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

175140-35-9

Product Name

4-Chloro-2,5-dimethyl-6-(2,4,6-trimethyl-phenoxy)pyridine

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

4-chloro-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)pyridine

InChI

InChI=1S/C16H18ClNO/c1-9-6-10(2)15(11(3)7-9)19-16-13(5)14(17)8-12(4)18-16/h6-8H,1-5H3

InChI Key

VCWZKGKDTSYFIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC2=NC(=CC(=C2C)Cl)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 2 liter flask equipped with a mechanical stirrer, a reflux condenser and a nitrogen inlet was charged 250 ml of pyridine. The flask was cooled in an ice bath and charged with 42.5 g (0.312 mmol) of 2,4,6-trimethylphenol and 35.1 g (0.313 mol) of potassium t-butoxide. The flask was warmed to room temperature and charged with 50.0 g (0.284 mol) of 2,4-dichloro-3,6-dimethylpyridine and 13.5 g (0.071 mol) of copper (I) iodide. The reaction mixture was heated to reflux for two hours and then cooled to 0° C. The reaction was diluted with 500 ml of hexanes, then mixed with 1000 ml of saturated ammonium chloride (NH4Cl). After warming to room temperature, the mixture was stirred overnight. The layers were separated and the organic layer was washed with 3×125 ml of 1M ammonium hydroxide (NH4OH), 2×250 ml of 3N sodium hydroxide (NaOH), 1×250 ml of 1N hydrochloric acid (HCl) and 1×250 ml of water. After drying over sodium sulfate (Na2SO4), the solids were removed by filtration and washed with hexane. The filtrate was concentrated under vacuum to a brown oil. The residue was mixed with 250 ml methanol and stirred overnight. The resulting slurry was filtered under vacuum. The off-white solids were washed with methanol then dried to obtain 31.6 g (40.4%) of the title compound.
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
catalyst
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
40.4%

Synthesis routes and methods II

Procedure details

A solution of 2,4,6-trimethylphenol (405 mg, 3.31 mmol) in 2 ml of DMSO was treated with NaH (60% in oil, 180 mg, 4.5 mmol). After 5 min, 2,4-Dichloro-3,6-dimethyl-pyridine (528 mg, 3 mmol) was added. The mixture was heated in the oil bath of 130° C. for 6 hours. The mixture was quenched with water and extracted with EtOAc. The organic layer was dried and concentrated to give 812.5 mg of crude material with two regioisomers. After silica gel column chromatography using 1:1 of CHCl3:hexane as eluent, the title compound was isolated as white crystals (141 mg), mp 57-62° C.; high MS for C16H18ClNO: calc, 275.1072, found 275.70172; IR(KBr) 2951, 2920, 1592, 1564 cm−1; 1H NMR (CDCl3) δ 6.87 (s, 2H), 6.77 (s, 1H), 2.39 (s, 3H), 2.29 (s, 3H), 2.18 (s, 3H), 2.03 (s, 6H) ppm. The regiochemistry was determined by X-ray structural analysis of the undesired regioisomer, 2-chloro-3,6-dimethyl-4-(2,4,6-trimethyl-phenyoxy)-pyridine.
Quantity
405 mg
Type
reactant
Reaction Step One
Name
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
528 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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